Benzamide, 4-cyano-N-4-pyridinyl-
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Overview
Description
4-cyano-N-(pyridin-4-yl)benzamide is an organic compound that features a benzamide core with a cyano group and a pyridinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(pyridin-4-yl)benzamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for 4-cyano-N-(pyridin-4-yl)benzamide may involve large-scale cyanoacetylation reactions using optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions, where the cyano or pyridinyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce amine-substituted benzamides.
Scientific Research Applications
4-cyano-N-(pyridin-4-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-cyano-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group and pyridinyl substituent play crucial roles in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, receptor binding, or other biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-cyano-N-(pyridin-4-yl)benzamide include:
N-(pyridin-4-yl)benzamide: Lacks the cyano group but shares the benzamide and pyridinyl core.
2,6-dichloro-4-cyano-N-{2-[(cyclopropylcarbonyl)amino]pyridin-4-yl}benzamide: Contains additional chloro and cyclopropylcarbonyl groups, offering different chemical properties.
Uniqueness
4-cyano-N-(pyridin-4-yl)benzamide is unique due to the presence of both the cyano and pyridinyl groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
113204-29-8 |
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Molecular Formula |
C13H9N3O |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
4-cyano-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C13H9N3O/c14-9-10-1-3-11(4-2-10)13(17)16-12-5-7-15-8-6-12/h1-8H,(H,15,16,17) |
InChI Key |
ILNVVIJGPYGPJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=CC=NC=C2 |
solubility |
30.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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